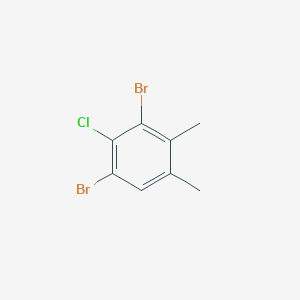
4-Chloro-3,5-dibromo-o-xylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3,5-dibromo-o-xylene: is an organic compound with the molecular formula C8H7Br2Cl It is a derivative of o-xylene, where two bromine atoms and one chlorine atom are substituted at the 3, 5, and 4 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-dibromo-o-xylene typically involves the bromination and chlorination of o-xylene. One common method is the electrophilic aromatic substitution reaction. The process can be summarized as follows:
Bromination: o-Xylene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces bromine atoms at the 3 and 5 positions.
Chlorination: The dibromo-o-xylene is then chlorinated using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to introduce the chlorine atom at the 4 position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-3,5-dibromo-o-xylene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The halogen atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products:
Substitution: Products include various substituted aromatic compounds depending on the nucleophile used.
Oxidation: Products include carboxylic acids, aldehydes, or ketones.
Reduction: Products include dehalogenated hydrocarbons.
Applications De Recherche Scientifique
4-Chloro-3,5-dibromo-o-xylene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to understand the mechanisms of biological processes.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 4-Chloro-3,5-dibromo-o-xylene depends on the specific reaction or application
Electrophilic Substitution: The halogen atoms can act as leaving groups, allowing nucleophiles to attack the aromatic ring.
Oxidation and Reduction: The methyl groups and halogen atoms can undergo redox reactions, leading to the formation of various products.
Interaction with Biological Targets: In biological systems, it can interact with enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
4-Chloro-3,5-dibromo-toluene: Similar structure but with a single methyl group.
4-Chloro-3,5-dibromo-benzene: Lacks the methyl groups, leading to different reactivity.
4-Chloro-3,5-dibromo-m-xylene: Similar but with different positions of the methyl groups.
Uniqueness: 4-Chloro-3,5-dibromo-o-xylene is unique due to the specific arrangement of halogen atoms and methyl groups on the aromatic ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H7Br2Cl |
|---|---|
Poids moléculaire |
298.40 g/mol |
Nom IUPAC |
1,3-dibromo-2-chloro-4,5-dimethylbenzene |
InChI |
InChI=1S/C8H7Br2Cl/c1-4-3-6(9)8(11)7(10)5(4)2/h3H,1-2H3 |
Clé InChI |
RNLKJCHNTFVXLD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)Br)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(R)-amino(cyclopropyl)methyl]phenol](/img/structure/B12841078.png)
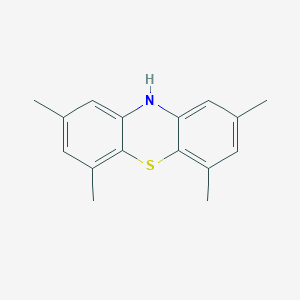
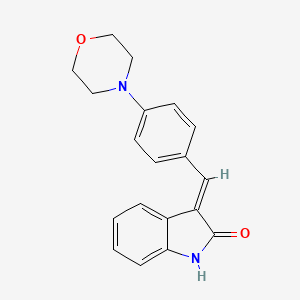
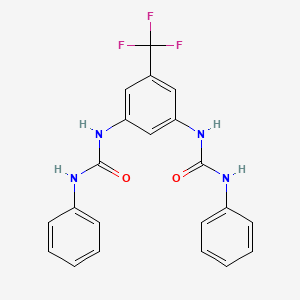
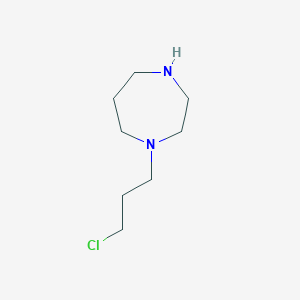
![2,7-Dimethylbenzo[lmn][3,8]phenanthroline-2,7-diium](/img/structure/B12841116.png)
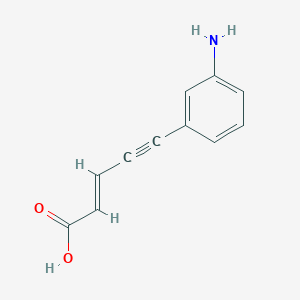


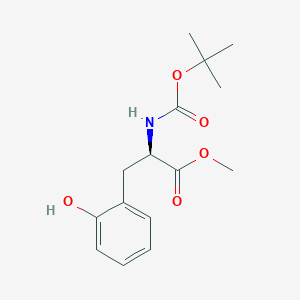
![(4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate](/img/structure/B12841151.png)
![7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B12841158.png)
![5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12841173.png)

